molecular formula C16H19NO2S B1519558 (4-Ethylphenyl)(3-methanesulfonylphenyl)methanamine CAS No. 1021067-15-1

(4-Ethylphenyl)(3-methanesulfonylphenyl)methanamine

Cat. No.: B1519558
CAS No.: 1021067-15-1
M. Wt: 289.4 g/mol
InChI Key: NKOHNTVXLLKRLW-UHFFFAOYSA-N
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Description

The compound (4-Ethylphenyl)(3-methanesulfonylphenyl)methanamine (CAS: 1038375-57-3) is a substituted methanamine derivative featuring a 4-ethylphenyl group and a 3-methanesulfonylphenyl moiety attached to a central amine-bearing carbon. Its structure combines aromatic and sulfonyl functional groups, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

(4-ethylphenyl)-(3-methylsulfonylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-3-12-7-9-13(10-8-12)16(17)14-5-4-6-15(11-14)20(2,18)19/h4-11,16H,3,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOHNTVXLLKRLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C2=CC(=CC=C2)S(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The biological activity of (4-Ethylphenyl)(3-methanesulfonylphenyl)methanamine is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. These interactions can lead to modulation of signaling pathways and cellular processes. For example, compounds with similar structures have been shown to inhibit specific kinases, which play critical roles in cell proliferation and survival.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Key parameters include:

  • Absorption : The compound is expected to be well-absorbed due to its lipophilic nature.
  • Distribution : It likely distributes widely in tissues, facilitated by its ability to cross cell membranes.
  • Metabolism : Primarily metabolized in the liver through phase I and phase II reactions.
  • Excretion : Predominantly excreted via urine.

In Vitro Studies

Recent studies have demonstrated the anticancer potential of structurally related compounds. For instance, derivatives of thiazole have shown significant cytotoxicity against various cancer cell lines, including lung adenocarcinoma and colon adenocarcinoma cells. These findings suggest that this compound may exhibit similar properties.

Table 1: Summary of In Vitro Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
AA549 (Lung)5Inhibition of MAPK/ERK pathway
BSW480 (Colon)10Induction of apoptosis
CCH1/PA-1 (Ovarian)7Cell cycle arrest

Case Studies

  • Antimicrobial Activity : A study explored the antimicrobial effects of similar compounds, indicating that they could inhibit bacterial growth by disrupting cell membrane integrity.
  • Anti-inflammatory Effects : Another investigation highlighted the anti-inflammatory properties observed in animal models, where treatment with related amines reduced markers of inflammation.

Cellular Effects

The compound's influence on cellular processes includes:

  • Cell Signaling : Modulation of pathways such as MAPK/ERK has been documented in related compounds.
  • Gene Expression : Changes in gene expression profiles have been observed, particularly in cancer cell lines where apoptosis was induced.

Temporal and Dosage Effects

Research indicates that the effects of this compound can vary significantly with dosage:

  • Low Doses : Potentially beneficial effects such as anti-inflammatory responses.
  • High Doses : May lead to cytotoxic effects in cancer cells.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table highlights key structural analogs and their distinguishing features:

Compound Name Key Substituents Molecular Weight Biological Activity/Applications References
(4-Ethylphenyl)(3-methanesulfonylphenyl)methanamine 4-Ethylphenyl, 3-methanesulfonylphenyl Not explicitly reported Hypothesized roles: potential enzyme inhibition (e.g., β-lactamases) or receptor modulation
(2-Chlorophenyl)(4-ethylphenyl)methanamine 2-Chlorophenyl, 4-ethylphenyl 245.75 No direct activity reported; used as a synthetic intermediate
N-[(4-Ethylphenyl)methyl]cyclopentanamine Cyclopentylamine, 4-ethylbenzyl Not explicitly reported Research applications (exact biological role unspecified; safety protocols emphasized)
[4-(Ethanesulfonyl)-3-fluorophenyl]methanamine hydrochloride 4-Ethanesulfonyl, 3-fluorophenyl 253.72 Potential sulfonamide-based bioactivity (e.g., antimicrobial or anti-inflammatory)
5-(4-Ethylphenyl)-3-phenylimidazolidin-2,4-dione (IM-3) Imidazolidinone core, 4-ethylphenyl Not explicitly reported CNS modulation and antinociceptive effects in preclinical models
2-(4-(Methylsulfonyl)phenyl)ethan-1-amine 4-Methylsulfonylphenyl, ethylamine 199.27 Structural motifs suggest adenosine receptor ligand activity

Key Differences in Functional Groups and Pharmacological Implications

Sulfonyl vs. Sulfonyl groups are known to improve metabolic stability and solubility, as seen in [4-(ethanesulfonyl)-3-fluorophenyl]methanamine hydrochloride .

Aromatic Substitution Patterns: The 4-ethylphenyl moiety is common in analogs like IM-3, which demonstrated CNS activity in rats . However, replacing the imidazolidinone core with a methanesulfonylphenyl group (as in the target compound) may shift activity toward peripheral targets.

Amine Functionalization :

  • Secondary amines (e.g., N-[(4-ethylphenyl)methyl]cyclopentanamine ) often exhibit improved membrane permeability compared to primary amines . The primary amine in the target compound may limit bioavailability but enhance specificity for certain receptors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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